molecular formula C9H15N3 B13073964 3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13073964
M. Wt: 165.24 g/mol
InChI Key: CZLUEOQEEZMXMD-UHFFFAOYSA-N
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Description

3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrazole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its interaction with substrates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its trimethyl substitution enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3,5,7-trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H15N3/c1-6-5-10-12-8(3)4-7(2)11-9(6)12/h5,7-8,11H,4H2,1-3H3

InChI Key

CZLUEOQEEZMXMD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C(=C(C=N2)C)N1)C

Origin of Product

United States

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